

Structural Analysis of Butyl 2-Nitropropanoate: A Technical Overview

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Compound of Interest

Compound Name: *Butyl 2-nitropropanoate*

Cat. No.: *B15422456*

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To our valued audience of researchers, scientists, and drug development professionals: After a comprehensive search, we have determined that detailed experimental data and established analytical protocols specifically for **Butyl 2-nitropropanoate** are not readily available in the current scientific literature. While information exists for structurally related compounds such as butyl propionate and ethyl 2-nitropropanoate, a direct and thorough structural analysis of **Butyl 2-nitropropanoate** has not been sufficiently documented to produce an in-depth technical guide.

The following sections provide a theoretical framework for the structural analysis of **Butyl 2-nitropropanoate**, based on the anticipated chemical properties and spectroscopic behavior derived from its constituent functional groups. This guide is intended to serve as a foundational resource for researchers undertaking the synthesis and characterization of this compound.

Predicted Physicochemical Properties

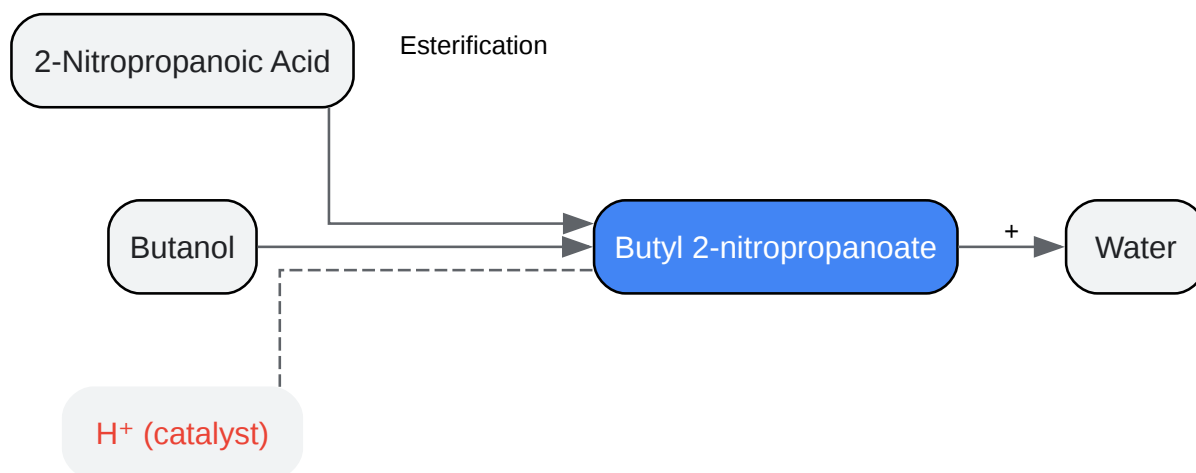
Quantitative data for **Butyl 2-nitropropanoate** is not available. However, we can predict its general characteristics based on its molecular structure. A summary of these predicted properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties of **Butyl 2-Nitropropanoate**

Property	Predicted Value/Characteristic
Molecular Formula	<chem>CCCC(=O)OCC[N+](=O)[O-]</chem>
Molecular Weight	175.18 g/mol
Appearance	Colorless to pale yellow liquid
Odor	Fruity, with a sharp chemical note
Boiling Point	Estimated to be higher than butyl propionate (146 °C) due to the polar nitro group.
Solubility	Expected to have low solubility in water and good solubility in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane).

Proposed Synthesis Pathway

A plausible synthetic route to **Butyl 2-nitropropanoate** would involve the esterification of 2-nitropropanoic acid with butanol. This reaction is typically acid-catalyzed.



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Caption: Proposed synthesis of **Butyl 2-nitropropanoate**.

Experimental Protocol: Synthesis of Butyl 2-Nitropropanoate (Theoretical)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitropropanoic acid (1.0 eq) and butanol (1.2 eq).
- **Catalyst Addition:** Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq).
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Anticipated Spectroscopic Data

The structural elucidation of **Butyl 2-nitropropanoate** would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.

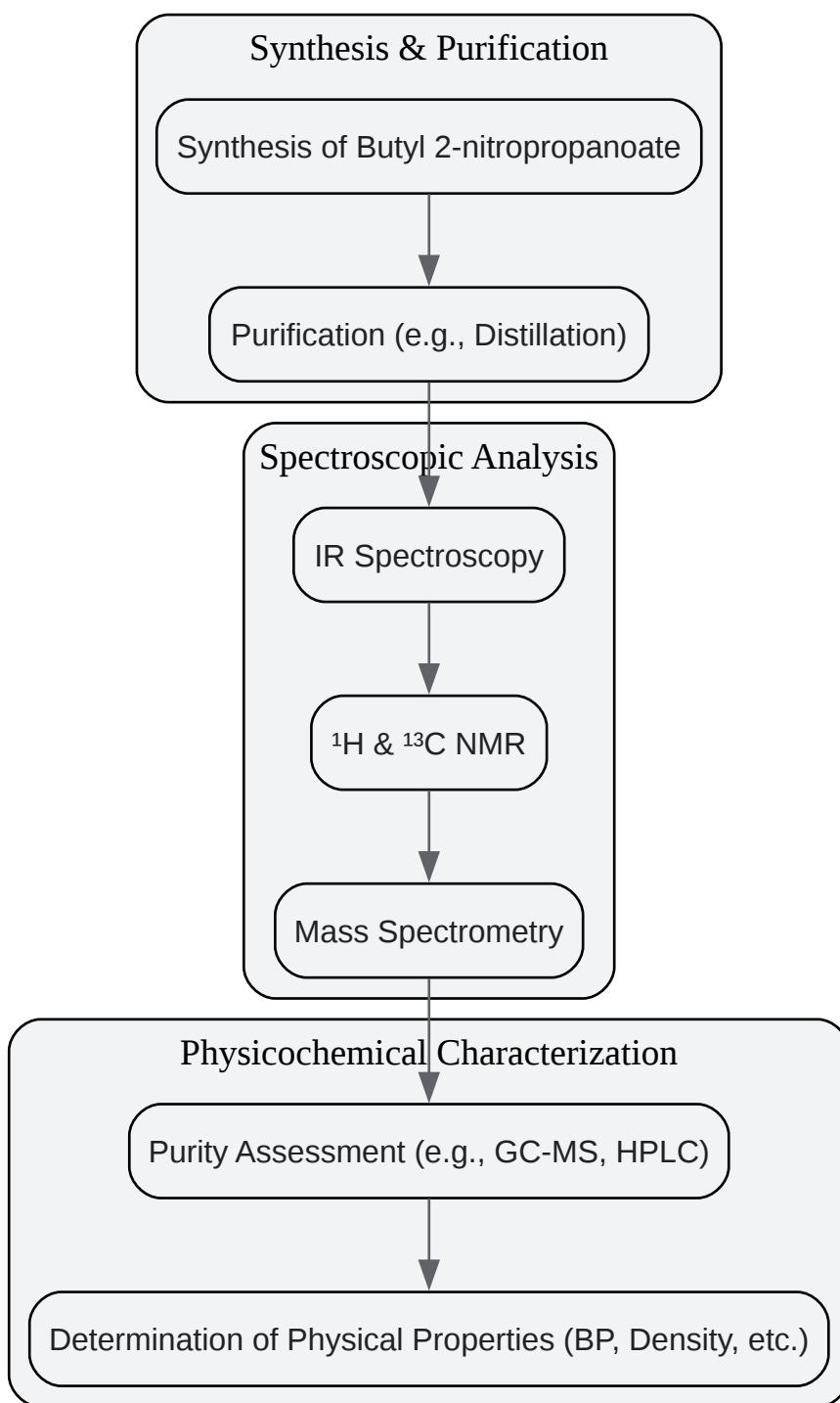
Table 2: Predicted Spectroscopic Data for **Butyl 2-Nitropropanoate**

Technique	Functional Group	Expected Chemical Shift / Wavenumber
¹ H NMR	-CH(NO ₂)-	4.5 - 5.0 ppm (quartet)
	-COOCH ₂ -	4.0 - 4.3 ppm (triplet)
	-CH(NO ₂)CH ₃	1.6 - 1.8 ppm (doublet)
	-COOCH ₂ CH ₂ -	1.5 - 1.7 ppm (sextet)
	-	
	COOCH ₂ CH ₂ CH ₂ CH ₂ -	1.3 - 1.5 ppm (sextet)
¹³ C NMR	-CH ₃ (butyl)	0.9 - 1.0 ppm (triplet)
	-C=O	165 - 175 ppm
	-CH(NO ₂)-	80 - 90 ppm
	-COOCH ₂ -	65 - 70 ppm
	-COOCH ₂ CH ₂ -	30 - 35 ppm
	-	
IR Spectroscopy	COOCH ₂ CH ₂ CH ₂ CH ₂ -	18 - 22 ppm
	-CH(NO ₂)CH ₃	15 - 20 ppm
	-CH ₃ (butyl)	13 - 15 ppm
	C=O (ester)	1735 - 1750 cm ⁻¹ (strong)
	N-O (nitro, asymmetric)	1540 - 1560 cm ⁻¹ (strong)
	N-O (nitro, symmetric)	1370 - 1390 cm ⁻¹ (strong)
Mass Spectrometry	C-O (ester)	1100 - 1300 cm ⁻¹ (strong)
	Molecular Ion (M ⁺)	m/z = 175
	Fragmentation	Fragments corresponding to the loss of the butoxy group,

the nitro group, and cleavage
of the butyl chain.

Proposed Workflow for Structural Analysis

A logical workflow for the comprehensive structural analysis of a newly synthesized batch of **Butyl 2-nitropropanoate** is depicted below.



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Caption: Workflow for the structural analysis of **Butyl 2-nitropropanoate**.

This theoretical guide provides a starting point for researchers interested in **Butyl 2-nitropropanoate**. The successful synthesis and rigorous characterization of this compound will be a valuable contribution to the field, enabling further investigation into its properties and potential applications. As experimental data becomes available, this document can be updated to reflect a more complete and accurate structural analysis.

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